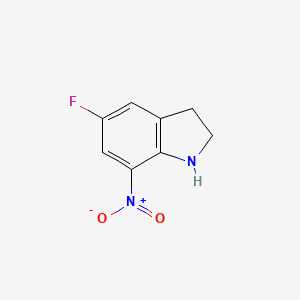
5-Fluoro-7-nitro-indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-7-nitro-indoline, also known as 5-FNIT, is a synthetic organic compound with a variety of applications in the fields of science and medicine. It is a derivative of the indoline moiety, a heterocyclic compound with a five-membered ring structure. 5-FNIT has been used as a fluorescent dye and as a substrate in enzyme assays, as well as in research on the structure and function of proteins. In addition, 5-FNIT has been used to study the mechanism of action of various drugs, including those used to treat cancer.
Mécanisme D'action
The mechanism of action of 5-Fluoro-7-nitro-indoline is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, 5-Fluoro-7-nitro-indoline has been shown to interact with certain proteins, such as thioredoxin and glutathione S-transferase, as well as with certain DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-7-nitro-indoline are not fully understood. However, the compound has been shown to have anti-proliferative and anti-inflammatory effects in vitro and in vivo. In addition, 5-Fluoro-7-nitro-indoline has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Fluoro-7-nitro-indoline in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. However, 5-Fluoro-7-nitro-indoline is not soluble in organic solvents, which can limit its use in certain experiments. In addition, 5-Fluoro-7-nitro-indoline is not water-soluble and can be difficult to incorporate into certain systems.
Orientations Futures
The potential future applications of 5-Fluoro-7-nitro-indoline are numerous. One possible future direction is the use of 5-Fluoro-7-nitro-indoline in the development of new drugs and therapies. In addition, 5-Fluoro-7-nitro-indoline could be used in the study of the structure and function of proteins, as well as in the study of the biochemical and physiological effects of drugs. Furthermore, 5-Fluoro-7-nitro-indoline could be used in the development of novel fluorescent probes for imaging applications. Finally, 5-Fluoro-7-nitro-indoline could be used in the development of new diagnostic and therapeutic strategies for cancer, as well as in the study of the mechanism of action of drugs.
Méthodes De Synthèse
5-Fluoro-7-nitro-indoline can be synthesized in a number of different ways. The most common method involves the reaction of 5-fluoro-7-nitroindole with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-Fluoro-7-nitro-indoline and its dimer, 5,7-dinitroindoline. The dimer can be separated from the 5-Fluoro-7-nitro-indoline by column chromatography. Other methods of synthesis include the reaction of 5-fluoro-7-nitroindole with a Grignard reagent, the reaction of 5-fluoro-7-nitroindole with an aryl halide, and the reaction of 5-fluoro-7-nitroindole with an alkyl halide.
Applications De Recherche Scientifique
5-Fluoro-7-nitro-indoline has been used in a variety of scientific research applications. It has been used as a fluorescent dye for the visualization of cells and tissues, as well as for the detection of specific proteins and enzymes. 5-Fluoro-7-nitro-indoline has also been used in studies of the structure and function of proteins, as well as in research on the mechanism of action of drugs. In addition, 5-Fluoro-7-nitro-indoline has been used to study the structure and function of enzymes, as well as to study the biochemical and physiological effects of drugs.
Propriétés
IUPAC Name |
5-fluoro-7-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBZBNKENYUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-nitro-indoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)
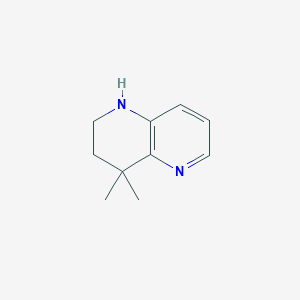

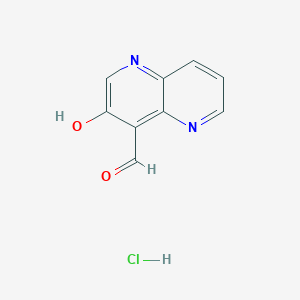
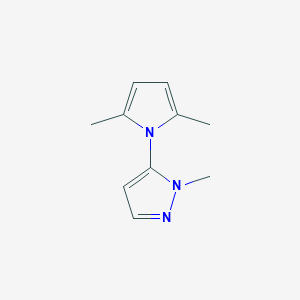
![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)

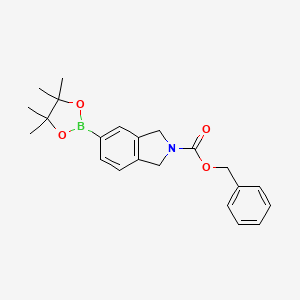
![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)


